molecular formula C118H226O13 B13767449 Dipentaerythritol hexastearate CAS No. 70969-57-2

Dipentaerythritol hexastearate

Cat. No.: B13767449
CAS No.: 70969-57-2
M. Wt: 1853.0 g/mol
InChI Key: IQXDUKXUDQPOBC-UHFFFAOYSA-N
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Description

Dipentaerythritol hexastearate is a chemical compound derived from dipentaerythritol and stearic acid. It is known for its unique properties, including its high melting point and excellent lubricating characteristics. This compound is widely used in various industrial applications, particularly in the production of lubricants, coatings, and plasticizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentaerythritol hexastearate is synthesized through the esterification of dipentaerythritol with stearic acid. The reaction typically involves heating dipentaerythritol and stearic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dipentaerythritol and stearic acid, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to optimize yield and purity. After the reaction, the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol hexastearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of dipentaerythritol and stearic acid .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dipentaerythritol hexastearate is primarily related to its lubricating properties. The compound forms a thin, stable film on surfaces, reducing friction and wear. This is achieved through the interaction of the ester groups with the surface, creating a barrier that prevents direct contact between moving parts .

Comparison with Similar Compounds

Properties

CAS No.

70969-57-2

Molecular Formula

C118H226O13

Molecular Weight

1853.0 g/mol

IUPAC Name

[3-octadecanoyloxy-2-[[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propoxy]methyl]-2-(octadecanoyloxymethyl)propyl] octadecanoate

InChI

InChI=1S/C118H226O13/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-111(119)126-105-117(106-127-112(120)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2,107-128-113(121)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)103-125-104-118(108-129-114(122)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4,109-130-115(123)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)110-131-116(124)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-110H2,1-6H3

InChI Key

IQXDUKXUDQPOBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC

physical_description

Dry Powder

Origin of Product

United States

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